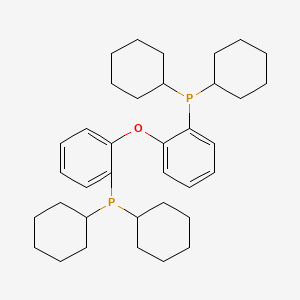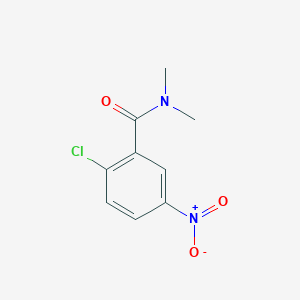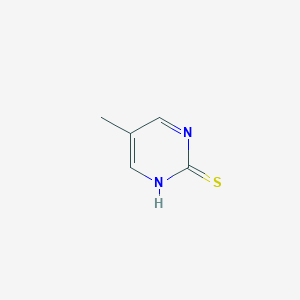
Bis(2-dicyclohexylphosphinophenyl)ether
説明
Bis(2-dicyclohexylphosphinophenyl)ether is a compound that is part of a broader class of organophosphorus compounds with potential applications in various fields, including materials science and synthetic chemistry. While the provided papers do not directly discuss Bis(2-dicyclohexylphosphinophenyl)ether, they do provide insights into related compounds and methodologies that could be relevant for the synthesis, characterization, and application of such phosphine derivatives.
Synthesis Analysis
The synthesis of related phosphine compounds involves multi-step reactions, starting from basic phenolic or cyclohexane-based structures. For instance, the synthesis of poly(ether imide)s derived from bis(ether anhydride) involves nitro-displacement, alkaline hydrolysis, and dehydration steps . Similarly, the synthesis of ether diamine monomers and polyamides involves nucleophilic substitution reactions and catalytic reductions . These methods could potentially be adapted for the synthesis of Bis(2-dicyclohexylphosphinophenyl)ether by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of phosphine derivatives is typically characterized using spectroscopic techniques such as NMR and IR spectroscopy. For example, the structure of poly(ether-ester)s containing cardo cyclohexane moieties was confirmed using FTIR, 1H-NMR, and 13C-NMR analyses . An X-ray structure analysis was performed for a dicyclohexylthiophosphinoylthio compound, which could provide a precedent for the structural analysis of Bis(2-dicyclohexylphosphinophenyl)ether .
Chemical Reactions Analysis
The reactivity of phosphine compounds can be explored through their involvement in various chemical reactions. For instance, the synthesis of bis(dimethylphosphino)ethane and related compounds involves reactions with Grignard reagents . The bis(epoxyethyl) derivatives of phenyl ether and related compounds have been synthesized and their reactions studied . These examples suggest that Bis(2-dicyclohexylphosphinophenyl)ether could also participate in similar reactions, potentially leading to the formation of new materials or as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphine derivatives are influenced by their molecular structure. The polymers derived from bis(ether anhydride) exhibit excellent solubility in various organic solvents and high thermal stability . The glass transition temperatures and thermal degradation points of these materials are determined using DSC and TGA . These properties are crucial for applications in materials science, where solubility and thermal stability are key considerations. Bis(2-dicyclohexylphosphinophenyl)ether could potentially exhibit similar properties, making it suitable for such applications.
科学的研究の応用
-
Field : Organic Chemistry, specifically in the synthesis of phosphorescent compounds .
- Application : It is used as a catalyst for the synthesis of strongly phosphorescent copper(I) halide complexes .
- Method : The compound is reacted with CuX in a 1:1 molar ratio to synthesize the complexes .
- Results : The synthesized complexes exhibit intense blue-green phosphorescence with a lifetime of 1 μs in the solid state .
-
Field : Organic Chemistry, specifically in cross-coupling reactions .
- Application : It is used as a ligand in various types of cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling .
- Method : The specific method of application would depend on the type of cross-coupling reaction being performed .
- Results : The use of this compound as a ligand can facilitate the cross-coupling reactions, although the specific results would depend on the reactants and conditions used .
Safety And Hazards
特性
IUPAC Name |
dicyclohexyl-[2-(2-dicyclohexylphosphanylphenoxy)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFGZHCWLVSVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3OC4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52OP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403729 | |
| Record name | [Oxydi(2,1-phenylene)]bis(dicyclohexylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-dicyclohexylphosphinophenyl)ether | |
CAS RN |
434336-16-0 | |
| Record name | [Oxydi(2,1-phenylene)]bis(dicyclohexylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Oxydi-2,1-phenylene)bis(dicyclohexylphosphine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B1308666.png)

![5-phenyl-2-{[(E)-2-thienylmethylidene]amino}-3-furonitrile](/img/structure/B1308670.png)



![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)

![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)

![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)